molecular formula C9H11IN2O B14817839 (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine

(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine

Cat. No.: B14817839
M. Wt: 290.10 g/mol
InChI Key: JAJBEAZBLRSBBF-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanamine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and methanamine under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-iodopyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

(3-cyclopropyloxy-5-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C9H11IN2O/c10-6-3-9(13-7-1-2-7)8(4-11)12-5-6/h3,5,7H,1-2,4,11H2

InChI Key

JAJBEAZBLRSBBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)I)CN

Origin of Product

United States

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